2-(Dibromomethyl)-1,3-dioxolane
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Overview
Description
2-(Dibromomethyl)-1,3-dioxolane is an organic compound characterized by the presence of two bromine atoms attached to a methylene group, which is further connected to a 1,3-dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dibromomethyl)-1,3-dioxolane typically involves the bromination of 1,3-dioxolane derivatives. One common method is the reaction of 1,3-dioxolane with bromoform in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of a dibromomethyl intermediate, which then reacts with the dioxolane ring to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of phase-transfer catalysts can improve the efficiency of the bromination process .
Chemical Reactions Analysis
Types of Reactions
2-(Dibromomethyl)-1,3-dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The dibromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The dibromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carbonyl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: New derivatives with different functional groups.
Reduction: Methyl-substituted dioxolane.
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Scientific Research Applications
2-(Dibromomethyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential as a building block in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Dibromomethyl)-1,3-dioxolane involves its reactivity with various nucleophiles and electrophiles. The dibromomethyl group is highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or electrophile .
Comparison with Similar Compounds
Similar Compounds
Dibromomethane: Similar in structure but lacks the dioxolane ring.
Bromoform: Contains three bromine atoms attached to a single carbon.
1,3-Dioxolane: Lacks the dibromomethyl group but shares the dioxolane ring structure
Uniqueness
2-(Dibromomethyl)-1,3-dioxolane is unique due to the combination of the dibromomethyl group and the 1,3-dioxolane ring. This unique structure imparts distinct chemical properties, making it valuable for specific synthetic applications and research purposes .
Properties
Molecular Formula |
C4H6Br2O2 |
---|---|
Molecular Weight |
245.90 g/mol |
IUPAC Name |
2-(dibromomethyl)-1,3-dioxolane |
InChI |
InChI=1S/C4H6Br2O2/c5-3(6)4-7-1-2-8-4/h3-4H,1-2H2 |
InChI Key |
NAEXTWGJDYSKQI-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C(Br)Br |
Origin of Product |
United States |
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